2-[4-(fluorosulfonyl)phenoxy]acetic acid
Description
Significance of Phenoxyacetic Acid Scaffolds in Molecular Design
The phenoxyacetic acid scaffold, an O-phenyl derivative of glycolic acid, is a privileged structure in medicinal chemistry. gla.ac.uk Its derivatives are integral to a wide array of pharmaceuticals, underscoring its versatility and acceptance as a core molecular framework. nih.gov This scaffold's utility stems from its favorable physicochemical properties and its ability to be readily synthesized and modified. mdpi.com
The presence of the phenoxyacetic acid moiety can be found in various drug classes, including anti-inflammatory agents, antihypertensives, and antibacterials. nih.gov For instance, derivatives of phenoxyacetic acid have been investigated as selective COX-2 inhibitors, a key target in the development of anti-inflammatory drugs with improved safety profiles. rsc.orgnih.gov The structural rigidity and synthetic tractability of the phenoxyacetic acid core make it an ideal platform for the development of new therapeutic candidates. mdpi.com
The Fluorosulfonyl Moiety: A Prominent Functional Group in Modern Chemistry
The fluorosulfonyl group (-SO₂F) has emerged as a functional group of significant interest in contemporary chemical biology and drug discovery. rsc.orgnih.gov Its growing prominence is attributed to a unique balance of stability and reactivity, which allows for its use in a variety of applications, from covalent inhibitors to probes for mapping protein-protein interactions. acs.org
The fluorosulfonyl group is characterized as a "privileged warhead" in chemical biology due to its desirable electrophilicity. acs.org This property allows it to react with nucleophilic amino acid residues in proteins, forming stable covalent bonds. nih.gov Unlike more reactive acyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, a crucial feature for biological applications. acs.org
The reactivity of the sulfonyl fluoride (B91410) can be modulated by the electronic properties of the aryl ring to which it is attached. rsc.org This tunability allows for the fine-tuning of the warhead's reactivity to achieve optimal rates of protein modification while minimizing hydrolysis. nih.gov Sulfonyl fluorides have been shown to react with a range of amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine, making them versatile tools for targeting a variety of proteins. acs.org
The fluorosulfonyl group is a key player in the field of Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry platform. nih.goveurekalert.org SuFEx reactions are characterized by their modularity, reliability, and the formation of stable linkages. jk-sci.com These reactions typically involve the exchange of the fluoride on a sulfur(VI) center with a nucleophile, such as an alcohol or an amine. jk-sci.com
The compound 2-[4-(fluorosulfonyl)phenoxy]acetic acid can be viewed as a SuFExable hub. jk-sci.com The presence of the fluorosulfonyl group allows this molecule to potentially participate in SuFEx reactions, enabling its conjugation to other molecules to create more complex structures with tailored properties. This capability opens up avenues for its use in materials science and the development of novel bioconjugates. eurekalert.org
Overview of Academic Research Trajectories for this compound and Its Analogues
While extensive research specifically on this compound is not widely published, its structural components point to several promising research trajectories. The combination of a known pharmacophore with a reactive covalent warhead suggests its potential as a targeted covalent inhibitor.
The primary research focus for a molecule like this compound would likely be in the realm of developing selective probes for chemical biology or as a lead compound in drug discovery. nih.govrsc.org The phenoxyacetic acid portion could direct the molecule to specific enzyme binding sites, while the fluorosulfonyl group could then form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition. acs.org
Furthermore, the SuFEx-compatible nature of the fluorosulfonyl group allows for its use in modular synthesis approaches to rapidly generate libraries of analogues for structure-activity relationship studies. jk-sci.com Research could explore the synthesis of various derivatives of this compound and evaluate their efficacy as inhibitors of specific enzymes, such as proteases or kinases, which are often targeted in cancer and inflammatory diseases. nih.gov
| Property | Description |
| Scaffold | Phenoxyacetic Acid |
| Reactive Group | Fluorosulfonyl (-SO₂F) |
| Potential Application | Covalent Inhibitor, Chemical Probe |
| Key Chemistry | SuFEx Click Chemistry |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorosulfonylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO5S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHYDXIOUOXLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879339 | |
| Record name | P-SO2F PHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34380-54-6 | |
| Record name | P-SO2F PHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Fluorosulfonyl Phenoxy Acetic Acid and Derived Structures
Retrosynthetic Analysis of 2-[4-(Fluorosulfonyl)phenoxy]acetic Acid
A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points. The most logical disconnection is at the ether oxygen, which points to a Williamson ether synthesis-type reaction. This breaks the molecule down into a 4-hydroxybenzenesulfonyl fluoride (B91410) (or a precursor phenol) and a haloacetic acid derivative, such as ethyl chloroacetate.
A second disconnection can be made at the sulfur-aromatic carbon bond, which would involve forming the fluorosulfonyl group on a pre-existing phenoxyacetic acid molecule. However, the first approach is generally more common, as the strongly deactivating nature of the fluorosulfonyl group can complicate subsequent reactions on the aromatic ring. Therefore, the most strategically sound synthesis begins with a phenol (B47542) already bearing the fluorosulfonyl moiety.
General Synthetic Approaches to Phenoxyacetic Acid Derivatives
The phenoxyacetic acid scaffold is a common motif in various fields, including pharmaceuticals and herbicides. farmaciajournal.com Consequently, its synthesis is well-established through several methods.
The most traditional and widely used method for synthesizing phenoxyacetic acid derivatives is a variation of the Williamson ether synthesis. nih.gov This reaction involves the nucleophilic substitution of a halide from a haloacetic acid by a phenoxide ion.
The general procedure is as follows:
A phenol is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), to deprotonate the hydroxyl group and form a more nucleophilic phenoxide. nih.govchemicalbook.com
This phenoxide solution is then reacted with a haloacetic acid, most commonly chloroacetic acid or its sodium salt. chemicalbook.comtandfonline.com
The reaction mixture is typically heated under reflux for several hours to drive the substitution to completion. chemicalbook.comtandfonline.com
Finally, the solution is cooled and acidified with a strong inorganic acid, like hydrochloric acid (HCl), to a pH of 1-2. This step protonates the carboxylate, causing the desired phenoxyacetic acid product to precipitate out of the aqueous solution. chemicalbook.com
The yields for this method are generally good, often ranging from 45-70%. tandfonline.com Various solvents can be used, including water, ethanol, acetone, or mixtures thereof. chemicalbook.comresearchgate.net
Table 1: Conventional Synthesis Reaction Parameters
| Phenol Reactant | Base | Halo-reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenol | NaOH | Chloroacetic acid | Water/Ethanol | Reflux, 5h | 75% | chemicalbook.com |
| Substituted Phenols | NaOH | Chloroacetic acid | Water | Reflux | 45-70% | tandfonline.com |
| Substituted Phenols | K2CO3 | Chloroacetic acid | Acetone | Reflux | - | researchgate.net |
| p-Cresol | NaOH | Chloroacetic acid | Water | Water bath, 1h | - | jocpr.com |
In line with the principles of green chemistry, microwave-assisted organic synthesis has emerged as a powerful alternative to conventional heating. farmaciajournal.com This technique offers significant advantages, including dramatically reduced reaction times, improved energy efficiency, and often higher yields. tandfonline.comtandfonline.com
For the synthesis of phenoxyacetic acids, microwave irradiation can be performed safely and conveniently in an open vessel, sometimes even without a solvent ('dry media' conditions). tandfonline.comtandfonline.com In a typical solvent-free procedure, the phenol, a haloacetic acid, and a base are mixed, potentially with a solid support like alumina, and then subjected to microwave irradiation. tandfonline.com The reaction times can be shortened from several hours to just a few minutes. tandfonline.comresearchgate.net
A comparative study highlighted the efficiency of microwave assistance over classical synthesis for preparing various phenoxyacetic acid-based compounds. tandfonline.com For example, the Ullmann condensation to form 2-phenoxybenzoic acids, a related structure, saw reaction times drop from hours to minutes with improved yields under microwave irradiation. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthesis Method | Reaction Time | Conditions | Yield | Reference |
|---|---|---|---|---|
| Conventional (Reflux) | Several hours | Heating in solvent | Good (45-70%) | tandfonline.com |
| Microwave-Assisted | Extremely short (minutes) | Solvent-free or dry media | Very good | tandfonline.comtandfonline.com |
Strategies for the Introduction of the Fluorosulfonyl Moiety into Phenoxyacetic Acid Scaffolds
The fluorosulfonyl (–SO2F) group has attracted considerable research interest for its utility in chemical biology and drug discovery. researchgate.net Its introduction onto an aromatic ring, such as a phenol, can be achieved through several modern synthetic methods.
A prominent strategy for converting phenols into aryl fluorosulfonates involves the use of sulfuryl fluoride (SO2F2). acs.org Sulfuryl fluoride is an inexpensive commodity chemical that reacts with phenols to form aryl fluorosulfonate intermediates (Ar-O-SO2F). acs.org These intermediates are valuable because they can then undergo further reactions, such as a nucleophilic deoxyfluorination to produce aryl fluorides. acs.org
Alternatively, aryl sulfonyl chlorides can react with phenols to produce arylsulfonates. researchgate.net For the specific synthesis of this compound, the most direct route would involve starting with 4-hydroxybenzenesulfonyl fluoride. This precursor would then be subjected to the Williamson ether synthesis conditions described previously, reacting with a haloacetate to form the final product. This approach avoids performing sulfonation chemistry on the more complex phenoxyacetic acid structure.
Advanced Synthetic Techniques for this compound Derivatives
Beyond the fundamental ether synthesis, advanced techniques can be employed, particularly for creating complex or specifically substituted derivatives.
Nucleophilic aromatic substitution (SNA_r) is a powerful reaction for forming C-O bonds, especially on electron-deficient aromatic rings. libretexts.orgnih.gov The reaction generally proceeds via a two-step addition-elimination mechanism. A nucleophile, such as a phenoxide, attacks the aryl halide at the carbon bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is critical, as they stabilize this anionic intermediate, thereby facilitating the reaction. libretexts.org In the final step, the leaving group (e.g., a halide ion) is eliminated, restoring the aromaticity of the ring. libretexts.org
The fluorosulfonyl group (–SO2F) is a potent electron-withdrawing group. Therefore, a precursor such as 1,4-difluorobenzene (B165170) could potentially be functionalized by first installing the fluorosulfonyl group and then reacting the remaining fluorine atom (a leaving group) with a hydroxyacetate nucleophile via an SNA_r mechanism.
Research has demonstrated the use of SNA_r as a key step in the synthesis of a novel fluorinated phenoxyacetic acid linker, where substitutions on a 2,4,5-trifluorobenzonitrile (B1209073) precursor were pivotal. nih.gov In some cases, particularly with highly fluorinated reagents, the substitution can proceed through a concerted mechanism, which avoids the formation of a discrete Meisenheimer intermediate and can occur with lower activation barriers. nih.govic.ac.uk
Esterification and Hydrolysis Pathways for Phenoxyacetic Acid Precursors
The formation of the phenoxyacetic acid core often proceeds through an ester intermediate, which is subsequently hydrolyzed. This two-step approach, involving esterification and hydrolysis, is a cornerstone in the synthesis of these compounds.
The initial step typically involves the esterification of a phenolic precursor. A common method is the Williamson ether synthesis, where a substituted phenol is reacted with an alkyl haloacetate, such as ethyl bromoacetate (B1195939) or chloroacetic acid, in the presence of a base. nih.govmdpi.comresearchgate.net For instance, 4-hydroxy-substituted phenols can be treated with ethyl bromoacetate and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield the corresponding ethyl phenoxyacetate (B1228835) derivative. mdpi.com The base deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile, attacking the electrophilic carbon of the alkyl haloacetate. nih.gov
Once the ester intermediate is formed, hydrolysis is carried out to yield the final carboxylic acid. This can be achieved under either acidic or alkaline conditions. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis : The ester is heated under reflux with a dilute mineral acid like hydrochloric or sulfuric acid. The reaction is reversible, so an excess of water is used to drive the equilibrium towards the products—the carboxylic acid and an alcohol. chemguide.co.uklibretexts.orgyoutube.com
Alkaline Hydrolysis (Saponification) : This is often the preferred method as the reaction is irreversible. chemguide.co.ukmasterorganicchemistry.com The ester is heated with a dilute alkali, such as sodium hydroxide solution. chemguide.co.ukmasterorganicchemistry.com This process yields the salt of the carboxylic acid (e.g., sodium phenoxyacetate) and the corresponding alcohol. A subsequent acidification step is required to protonate the carboxylate salt and isolate the free carboxylic acid. chemguide.co.ukjocpr.com A study demonstrated the hydrolysis of ethyl phenoxyacetate derivatives using a mixture of aqueous sodium hydroxide and methanol (B129727) at room temperature to produce the desired phenoxyacetic acids. mdpi.com
Catalytic Systems and Optimized Reaction Conditions
The efficiency and selectivity of the synthetic steps leading to this compound and its derivatives are highly dependent on the catalytic systems and reaction conditions employed. Optimization of these parameters is crucial for maximizing yields and minimizing side products.
For the synthesis of the phenoxyacetic acid portion, catalysts are often employed in the initial etherification step. While the classic Williamson ether synthesis can be performed with a stoichiometric amount of base, phase-transfer catalysts can be used to improve reaction rates and yields, especially in biphasic systems. For the subsequent chlorination of the phenoxyacetic acid ring, catalysts such as iron, iron oxides, or chromium oxides can be utilized in solvents like dichlorobenzene or propionic acid. google.com
The introduction of the sulfonyl fluoride group is a critical transformation. Modern methods have moved away from harsh reagents toward more efficient and milder catalytic systems. One strategy involves the conversion of sulfonic acids or their salts into sulfonyl fluorides.
Thionyl Fluoride : This reagent can convert sulfonic acid sodium salts to the corresponding sulfonyl fluorides in high yields (90-99%) within an hour. nih.govrsc.org
Deoxyfluorination Reagents : Solid, bench-stable reagents like Xtalfluor-E® have been used for the deoxyfluorination of sulfonic acids. nih.govrsc.org In one optimized protocol, using Xtalfluor-E® with a pyridinium (B92312) sulfonic acid in acetonitrile (B52724) at room temperature afforded the sulfonyl fluoride in 92% yield. nih.gov
One-Pot Systems : A one-pot method has been developed for converting sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents. This system uses a phase-transfer catalyst like tetramethylammonium (B1211777) chloride (TMAC) in acetonitrile, followed by treatment with potassium bifluoride (KHF₂) in acetone, demonstrating high efficiency under mild conditions. rsc.org
Electrochemical Synthesis : An innovative approach involves the electrochemical oxidative coupling of thiols with potassium fluoride (KF). acs.org This method avoids stoichiometric oxidants and uses widely available starting materials. Optimal conditions for a model substrate were found to be a biphasic system of acetonitrile and 1 M HCl with pyridine, using graphite (B72142) and stainless steel electrodes, which provided the sulfonyl fluoride in 74% isolated yield. acs.org
The table below summarizes optimized conditions for the synthesis of sulfonyl fluorides, a key step in forming the title compound's functional group.
| Method | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| Deoxyfluorination | Pyridinium Sulfonic Acid | Xtalfluor-E® | Acetonitrile | Room Temp | 92% | nih.gov |
| Thionyl Fluoride | Sodium Sulfonate Salt | Thionyl Fluoride (3 eq.) | DMF | 130°C | 98% | nih.gov |
| One-Pot | Aryl Sulfonic Acid | TMAC (5 mol%), KHF₂, SOCl₂ | CH₃CN, Acetone | 60°C | Moderate to Good | rsc.org |
| Electrochemical | Thiophenol | KF (5 eq.), Pyridine (1 eq.) | CH₃CN / 1M HCl | N/A | 37-99% | acs.org |
Multi-step Reaction Sequences for Complex Analogues
The synthesis of complex analogues based on the 2-phenoxyacetic acid scaffold involves sophisticated multi-step reaction sequences. These sequences allow for the introduction of diverse functional groups and the construction of elaborate molecular architectures.
A common strategy begins with a substituted phenol, which is first converted to a phenoxyacetic acid derivative. This core structure then serves as a platform for further modifications. For example, 2-(4-formyl-2-methoxyphenoxy) acetic acid has been used as a starting point for creating more complex molecules. nih.gov This aldehyde can undergo condensation reactions with various ketones to form chalcones. These chalcones can then be reacted with acid hydrazides to produce phenoxyacetic acid derivatives containing pyrazoline rings, demonstrating a multi-step sequence to build heterocyclic systems onto the primary scaffold. nih.gov
Another synthetic approach involves a seven-step sequence to produce 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, a complex analogue designed for use as a linker in solid-phase synthesis. diva-portal.orgrsc.org This synthesis started from 2,4,5-trifluorobenzonitrile and utilized nucleophilic aromatic substitution as a key step to build the substituted phenoxy ring. diva-portal.orgrsc.org
Flow chemistry offers a modern paradigm for executing multi-step syntheses. In a notable example, a seven-step synthesis of the natural product (±)-oxomaritidine was achieved in a continuous flow process. syrris.jp This involved pumping the starting materials through a series of columns containing immobilized reagents and catalysts, which performed sequential transformations, including amide bond formation, phenolic oxidative coupling, and conjugate addition, all linked in a single continuous sequence. syrris.jp Such automated, multi-step processes represent an advanced methodology for creating complex molecular analogues efficiently. syrris.jpnih.gov
Similarly, complex furo[3,2-h]quinolinacetic acids have been synthesized via a telescoped multicomponent reaction of 8-hydroxyquinoline, an arylglyoxal, and Meldrum's acid, followed by intramolecular cyclization. mdpi.com This demonstrates how multiple bonds and rings can be formed in a highly orchestrated sequence to rapidly build molecular complexity from simple, readily available precursors. mdpi.com
These examples highlight how the foundational phenoxyacetic acid structure can be elaborated through linear or convergent multi-step sequences to access a wide array of complex analogues with diverse functionalities.
Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Fluorosulfonyl Phenoxy Acetic Acid and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For 2-[4-(fluorosulfonyl)phenoxy]acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, and the acidic proton.
The aromatic region will display a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ether linkage are expected to be shifted upfield compared to those ortho to the electron-withdrawing fluorosulfonyl group. The methylene protons (-CH₂-) adjacent to the ether oxygen and the carbonyl group will appear as a singlet, and its chemical shift will be influenced by these two electronegative functionalities. The carboxylic acid proton (-COOH) will present as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (H ortho to -SO₂F) | 7.8 - 8.0 | Doublet | 2H |
| Aromatic (H ortho to -OCH₂COOH) | 6.9 - 7.1 | Doublet | 2H |
| Methylene (-OCH₂-) | 4.7 - 4.9 | Singlet | 2H |
Note: Predicted values are based on the analysis of similar compounds like phenoxyacetic acid and substituted benzene derivatives. chemicalbook.comchemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a series of singlet peaks for each unique carbon atom.
The spectrum of this compound is expected to show signals for the carbonyl carbon, the four distinct aromatic carbons, and the methylene carbon. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of neighboring atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will have their chemical shifts influenced by the ether and fluorosulfonyl substituents. oregonstate.edu The carbon attached to the sulfonyl fluoride (B91410) group (ipso-carbon) is expected to be significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Aromatic (C-SO₂F) | 158 - 162 |
| Aromatic (C-O) | 135 - 140 |
| Aromatic (CH ortho to -SO₂F) | 128 - 132 |
| Aromatic (CH ortho to -O) | 115 - 120 |
| Methylene (-OCH₂-) | 65 - 70 |
Note: Predicted values are based on data for phenoxyacetic acid and substituted benzenes. chemicalbook.comwisc.edu
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorosulfonyl-Containing Compounds
¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This technique is particularly informative for compounds containing a fluorosulfonyl group.
For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom of the -SO₂F group. The chemical shift of this fluorine is a sensitive probe of its electronic environment. Based on data for analogous aryl sulfonyl fluorides, the chemical shift for the fluorosulfonyl group is anticipated to be in the range of +60 to +70 ppm relative to a CFCl₃ standard. rsc.org The absence of other fluorine atoms in the molecule simplifies the spectrum, which will likely appear as a singlet, unless coupling to ortho protons is resolved.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit several characteristic absorption bands.
Key expected vibrational frequencies include:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.
C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.
S=O Stretches: The sulfonyl group (-SO₂-) will show two strong stretching vibrations: an asymmetric stretch typically around 1370-1400 cm⁻¹ and a symmetric stretch around 1180-1210 cm⁻¹.
S-F Stretch: The sulfur-fluorine bond will have a characteristic stretching frequency, generally observed in the range of 750-850 cm⁻¹.
C-O-C Stretches: The aryl ether linkage will produce asymmetric and symmetric C-O-C stretching bands, typically in the 1200-1270 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively.
C-H Stretches: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be just below 3000 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| S=O (Asymmetric) | 1370 - 1400 | Strong |
| S=O (Symmetric) | 1180 - 1210 | Strong |
| C-O-C (Asymmetric) | 1200 - 1270 | Strong |
| C-O-C (Symmetric) | 1000 - 1075 | Medium |
| S-F Stretch | 750 - 850 | Medium-Strong |
Note: Predicted values are based on characteristic group frequencies and data from related sulfonyl fluorides and phenoxyacetic acids. nist.govcdnsciencepub.comnist.gov
Mass Spectrometry (MS) Techniques, Including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.
For this compound, electrospray ionization (ESI) in negative ion mode would be a suitable technique, as it would readily deprotonate the carboxylic acid to form the [M-H]⁻ ion. The HRMS measurement of this ion would provide an exact mass that can be used to confirm the molecular formula C₈H₇FO₅S.
Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways would likely include the loss of the fluorosulfonyl group, decarboxylation, and cleavage of the ether bond.
X-ray Diffraction Crystallography for Solid-State Structural Determination and Conformational Analysis
X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state.
The analysis would reveal the geometry around the sulfur atom, the planarity of the benzene ring, and the conformation of the phenoxyacetic acid side chain. Furthermore, the crystal packing would show intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which are crucial for understanding the solid-state properties of the compound. While a specific crystal structure for this exact compound is not publicly available, analysis of related phenoxyacetic acid derivatives often reveals hydrogen-bonded dimers in the solid state. fishersci.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides insights into the electronic structure of molecules. The absorption of UV or visible light by a molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of this absorption are characteristic of the molecule's chromophores—the parts of a molecule responsible for its color. In the case of this compound, the primary chromophore is the substituted benzene ring.
The electronic spectrum of this compound is expected to be dominated by the electronic transitions within the benzene ring, which are influenced by the two substituents: the ether-linked acetic acid group (-OCH₂COOH) and the fluorosulfonyl group (-SO₂F). These transitions are typically π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The presence of non-bonding electrons on the oxygen atoms of the ether and sulfonyl groups may also allow for n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands.
The benzene molecule itself exhibits three main absorption bands in the UV region: an intense band around 184 nm, another strong band near 204 nm, and a weaker, broad band with fine structure centered around 255 nm. studymind.co.uk All of these are attributed to π→π* transitions. studymind.co.uk When substituents are attached to the benzene ring, the position and intensity of these bands can shift significantly.
The -OCH₂COOH group is generally considered to be an electron-donating group due to the presence of the oxygen atom's lone pairs, which can be delocalized into the aromatic ring. This delocalization increases the electron density of the ring and typically causes a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. In contrast, the -SO₂F group is a strong electron-withdrawing group. dummies.comup.ac.za Such groups decrease the electron density of the benzene ring and can also lead to bathochromic shifts, particularly of the secondary band. nist.gov
Given the opposing electronic effects of the substituents in this compound, predicting the exact absorption maxima requires experimental data. However, by examining the UV-Vis spectra of analogous compounds, a reasonable estimation can be made.
Detailed Research Findings from Analogous Compounds
Phenoxyacetic Acid:
Aromatic Sulfonyl Halides:
Aromatic sulfonyl halides, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride, are excellent models for understanding the contribution of the fluorosulfonyl group. The UV spectrum of benzenesulfonyl chloride is documented in the "Organic Electronic Spectral Data" collection. More specific data is available for p-toluenesulfonyl chloride from the NIST WebBook, which shows its UV/Visible spectrum. nih.gov These compounds contain a strong electron-withdrawing sulfonyl halide group attached to the benzene ring.
The tables below present the available UV-Vis spectral data for these analogous compounds.
| Compound | Solvent | Molar Absorptivity (ε) | Reference |
|---|---|---|---|
| Phenoxyacetic Acid | Methanol (B129727) | 1260 | nih.gov |
| Compound | Data Source/Reference |
|---|---|
| Benzenesulfonyl Chloride | Organic Electronic Spectral Data, Phillips et al. |
| p-Toluenesulfonyl Chloride | NIST WebBook nih.gov |
The electronic transitions observed in these analogues are primarily π→π* transitions of the benzene ring. The strong electron-withdrawing nature of the sulfonyl halide group in benzenesulfonyl chloride and p-toluenesulfonyl chloride significantly perturbs the electronic structure of the benzene ring, affecting the energy of these transitions.
For this compound, the combination of the electron-donating phenoxy group and the electron-withdrawing fluorosulfonyl group in a para arrangement is expected to result in a significant bathochromic shift of the benzene absorption bands. This is due to the potential for through-conjugation, where the electron-donating and electron-withdrawing groups interact via the π-system of the benzene ring, leading to a smaller HOMO-LUMO gap and absorption at longer wavelengths.
Computational and Theoretical Investigations of 2 4 Fluorosulfonyl Phenoxy Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the behavior of molecules with a high degree of accuracy. For 2-[4-(fluorosulfonyl)phenoxy]acetic acid, these methods elucidate its three-dimensional structure and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective in predicting the molecular geometry of organic compounds. For derivatives of phenoxyacetic acid, DFT calculations, often using the B3LYP functional, have been successfully employed to determine optimized molecular structures, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the spatial arrangement of the atoms in this compound, which in turn influences its physical and chemical properties.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be accurately predicted using DFT. This information is vital for understanding the molecule's reactivity and spectroscopic properties. For instance, DFT has been used to study related compounds, providing a reliable framework for predicting the electronic characteristics of the title compound. repec.orgacs.orgacs.orguni.lu
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to represent the electronic wave function. For molecules containing sulfur and fluorine, such as this compound, it is important to select a basis set that can adequately describe the electronic environment of these atoms. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for such calculations as they provide a good balance between accuracy and computational cost. bldpharm.com The inclusion of polarization (d,p) and diffuse functions (++) is often necessary to accurately model the electronic distribution around electronegative atoms and in anionic species.
The choice of the exchange-correlation functional is also critical. The B3LYP hybrid functional is a popular choice for organic molecules as it often provides results that are in good agreement with experimental data. bldpharm.com However, for specific properties or systems, other functionals may be more appropriate. The selection of both the basis set and the functional must be carefully considered to ensure the reliability of the computational results for fluorosulfonyl-containing molecules.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding a molecule's chemical reactivity.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For aromatic compounds similar to this compound, the HOMO is typically a π-orbital associated with the phenyl ring, while the LUMO is a π*-antibonding orbital. The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Orbital Energies (Note: The following data is illustrative for a related phenoxyacetic acid derivative and not the specific title compound, as direct published data is unavailable.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.89 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.66 |
This interactive table is based on representative data for similar compounds.
The energies and spatial distributions of the HOMO and LUMO have significant implications for the chemical reactivity of this compound. The HOMO, being the highest energy orbital with electrons, indicates the regions of the molecule that are most likely to donate electrons in a chemical reaction. Conversely, the LUMO indicates the regions that are most likely to accept electrons.
Electrostatic Potential Mapping and Charge Distribution Analysis
Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its intermolecular interactions. The ESP is calculated by placing a positive point charge at various positions around the molecule and calculating the energy of the interaction.
The resulting map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. For this compound, the most negative potential is expected to be located around the oxygen atoms of the carboxylic acid and sulfonyl groups, indicating these are likely sites for electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential, making it susceptible to nucleophilic attack or deprotonation.
Mulliken charge analysis is another method used to quantify the partial charge on each atom in a molecule. This analysis provides numerical values that can be used to understand the electrostatic interactions and reactivity of the molecule in more detail. uni.lubldpharm.com
Conformational Analysis and Energy Landscapes via Molecular Modeling
The conformational flexibility of this compound is a key determinant of its molecular properties and interactions. Molecular modeling techniques are employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers that separate them. These studies are crucial for understanding the molecule's shape, polarity, and potential binding modes to biological targets.
The conformational landscape of phenoxyacetic acid derivatives is largely dictated by the torsion angles of the ether linkage and the acetic acid side chain. For the parent phenoxyacetic acid, theoretical calculations have shown that the molecule can exist in different conformations, with the syn and anti forms being of particular interest. The syn conformation, where the carbonyl oxygen of the acetic acid group is oriented towards the phenyl ring, is often stabilized by an intramolecular hydrogen bond. In contrast, the anti conformation points away from the ring. The presence of substituents on the phenyl ring, such as the fluorosulfonyl group in this compound, can significantly influence the relative energies of these conformers.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for these investigations. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface scan can be generated. This allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule.
Table 1: Illustrative Conformational Analysis Data for a Phenoxyacetic Acid Derivative
| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Global Minimum | 85.2 | 0.00 | 3.5 |
| Local Minimum 1 | -175.8 | 1.25 | 4.8 |
| Local Minimum 2 | -88.5 | 2.50 | 2.1 |
| Transition State 1 | 0.0 | 5.80 | - |
| Transition State 2 | 120.0 | 4.20 | - |
Note: The data in this table is illustrative and represents the type of information obtained from a conformational analysis study. It is not based on actual experimental or computational results for this compound.
Theoretical Prediction of Spectroscopic Parameters and Their Validation
Theoretical calculations play a vital role in the prediction and interpretation of spectroscopic data for complex molecules like this compound. By employing quantum chemical methods, it is possible to calculate various spectroscopic parameters, which can then be compared with experimental spectra for validation. This synergy between theory and experiment provides a deeper understanding of the molecule's electronic structure and vibrational modes.
Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations, typically using DFT with an appropriate basis set, can predict the vibrational frequencies and intensities of the molecule. These calculated spectra can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra. The assignment of vibrational modes to specific functional groups, such as the S=O and S-F stretches of the sulfonyl fluoride (B91410) group, the C=O stretch of the carboxylic acid, and the C-O-C stretch of the ether linkage, can be greatly facilitated by these theoretical predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard (e.g., tetramethylsilane), can be compared with experimental NMR spectra. This comparison aids in the assignment of peaks to specific atoms within the molecule and can provide insights into the electronic environment of the nuclei.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations provide information about the energies of electronic transitions and the corresponding oscillator strengths, which can be correlated with the absorption maxima observed in experimental UV-Vis spectra.
Table 2: Illustrative Theoretically Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Parameter | Theoretical Value | Experimental Value |
| ¹H NMR (ppm) | ||
| -COOH | 11.5 | 11.3 |
| -CH₂- | 4.8 | 4.7 |
| Aromatic H (ortho to SO₂F) | 8.1 | 8.0 |
| Aromatic H (meta to SO₂F) | 7.5 | 7.4 |
| ¹³C NMR (ppm) | ||
| C=O | 172.1 | 171.5 |
| C (ipso to SO₂F) | 140.3 | 139.8 |
| FT-IR (cm⁻¹) | ||
| ν(C=O) | 1735 | 1730 |
| νas(SO₂) | 1410 | 1405 |
| νs(SO₂) | 1205 | 1200 |
Note: The data in this table is for illustrative purposes to show the comparison between theoretical and experimental values. It is not based on actual data for this compound.
Applications of 2 4 Fluorosulfonyl Phenoxy Acetic Acid in Advanced Chemical Research
Development of Chemical Probes and Activity-Based Profiling Agents
The fluorosulfonyl moiety of 2-[4-(fluorosulfonyl)phenoxy]acetic acid serves as a key functional group for the development of chemical probes. These probes are instrumental in activity-based protein profiling (ABPP), a powerful strategy for studying enzyme function and identifying new drug targets directly in complex biological systems. The acetic acid portion of the molecule provides a convenient point for modification, such as the attachment of reporter tags (e.g., fluorophores or biotin) necessary for protein identification and visualization after covalent labeling.
Covalent Engagement Strategies with Nucleophilic Amino Acid Residues (e.g., Tyrosine, Lysine (B10760008), Serine, Histidine)
The sulfonyl fluoride (B91410) group is a moderately reactive electrophile that can form stable, covalent bonds with nucleophilic amino acid residues within protein binding sites. This reactivity is central to its function as a component of targeted covalent inhibitors and chemical probes. While sulfonyl fluorides are known for their stability in aqueous environments, their reactivity is enhanced when bound within the microenvironment of a protein's active site, leading to a proximity-driven reaction. nih.gov
The primary targets for aryl fluorosulfates are nucleophilic amino acids. Research has demonstrated the ability of this class of compounds to react with several key residues:
Lysine: Arylfluorosulfates have been shown to selectively target lysine residues. nih.gov The covalent modification is driven by the initial reversible binding of the inhibitor, which positions the fluorosulfate (B1228806) group near the lysine's primary amine for subsequent covalent bond formation. nih.gov
Histidine: The imidazole (B134444) side chain of histidine has also been successfully targeted by aryl fluorosulfates. nih.gov Studies have shown that when an aryl fluorosulfate is properly positioned within a binding site, it can form a stable imidazole-sulfonate bond with a nearby histidine residue. nih.gov
Serine: The catalytic serine residue in enzymes like phospholipase A can be irreversibly inhibited by sulfonyl fluorides, which form a stable sulfonic ester bond. enamine.net
Tyrosine: The phenolic hydroxyl group of tyrosine is another potential target for covalent modification by sulfonyl fluorides.
The table below summarizes the nucleophilic amino acid residues that can be targeted by the fluorosulfonyl group.
| Target Amino Acid | Nucleophilic Group | Resulting Covalent Linkage | Supporting Evidence |
| Lysine | Epsilon-amino group (-NH₂) | Sulfonamide | Demonstrated with arylfluorosulfates. nih.gov |
| Histidine | Imidazole ring | Imidazole-sulfonate | Observed with aryl fluorosulfates in Mcl-1 inhibitors. nih.gov |
| Serine | Hydroxyl group (-OH) | Sulfonic ester | Established for sulfonyl fluoride inhibitors. enamine.net |
| Tyrosine | Phenolic hydroxyl group (-OH) | Sulfonic ester | A known nucleophilic target for electrophilic probes. nih.gov |
Integration into Chemogenomic and Chemoproteomic Methodologies
The properties of this compound make it a suitable building block for probes used in chemogenomic and chemoproteomic workflows. These methodologies aim to map the interactions between small molecules and proteins on a global scale. By attaching a reporter tag (like biotin (B1667282) or an alkyne for click chemistry) to the carboxylic acid handle, researchers can create customized probes. These probes can then be incubated with cell lysates or even live cells to covalently label their protein targets. Subsequent enrichment of the tagged proteins (e.g., using streptavidin beads for biotin) and analysis by mass spectrometry allows for the identification of the target proteins, providing insights into the compound's mechanism of action and potential off-targets.
Design of Targeted Covalent Inhibitors (Conceptual Framework)
The development of targeted covalent inhibitors (TCIs) has become a major strategy in drug discovery, particularly for challenging targets like kinases and previously "undruggable" proteins. rsc.orgwuxiapptec.com TCIs work by forming a permanent covalent bond with their target protein, which can lead to increased potency, prolonged duration of action, and high selectivity. wuxiapptec.comnih.gov
The design of a TCI based on the this compound scaffold follows a well-established conceptual framework:
Scaffold Identification: A molecule (the "scaffold," in this case, the phenoxyacetic acid portion) is identified that binds reversibly, albeit often weakly, to a pocket on the target protein.
Warhead Installation: A reactive electrophile (the "warhead," here the fluorosulfonyl group) is attached to the scaffold. nih.gov
Positioning and Reaction: The scaffold directs the warhead to a specific location within the binding site. If a suitable nucleophilic amino acid is nearby, the warhead's reactivity is harnessed to form a covalent bond, locking the inhibitor in place. nih.gov
Aryl fluorosulfates are considered "mild" electrophiles, which is an advantage in TCI design. Their relative stability reduces the risk of indiscriminate, off-target reactions, while their latent reactivity can be unleashed upon binding to the intended target, fulfilling the criteria for a successful TCI. nih.govnih.gov
Utility in Protein Cross-linking Chemistry
Protein cross-linking coupled with mass spectrometry is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes. The bifunctional nature of this compound lends itself conceptually to this application. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines (like lysine) on one protein. liberty.edu The fluorosulfonyl group on the other end of the molecule would then be available to form a covalent bond with a nucleophilic residue on an interacting protein partner that comes into close proximity. This proximity-driven reaction would effectively "trap" the transient interaction, allowing for its identification and characterization. This strategy is analogous to other cross-linking methods that use genetically encoded reactive amino acids. nih.gov
Role in Bioorthogonal Chemical Transformations
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of new bioorthogonal reactions is critical for studying biology in its natural context.
Exploration as a Reactive Handle within Sulfur Fluoride Exchange (SuFEx) Chemistry
Sulfur Fluoride Exchange (SuFEx) is a powerful class of click chemistry reactions introduced by K. Barry Sharpless. nih.gov SuFEx relies on the unique reactivity of high-valent sulfur-fluoride bonds. nih.govnih.gov Compounds like sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (ArO-SO₂F) are key connective hubs in the SuFEx universe. nih.govmonash.edu They are generally stable but can be activated to react with nucleophiles under specific conditions, forming highly stable sulfate (B86663) or sulfonamide linkages. nih.govchemrxiv.org
The compound this compound is a classic example of a SuFExable handle. The fluorosulfate group (ArO-SO₂F) is one of the foundational hubs for SuFEx reactions. nih.gov The molecule can be used as a building block in modular synthesis schemes. For instance, the carboxylic acid could be coupled to a biomolecule or a solid support, presenting the fluorosulfate group for a subsequent SuFEx reaction with a desired nucleophile. This transformation is highly efficient and produces almost no byproducts, adhering to the principles of click chemistry. nih.govnih.gov The stability of the fluorosulfate group to a wide range of chemical conditions allows it to be carried through multi-step syntheses before its final, selective SuFEx reaction. nih.gov
Contribution to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Acceleration (Analogous Acetic Acid Derivatives)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is renowned for its efficiency and selectivity in forming 1,2,3-triazoles. nih.gov The acceleration of this reaction is a continuous area of investigation to enhance its applicability, particularly in biological systems where low concentrations and biocompatibility are crucial. nih.gov While direct studies detailing the role of this compound in CuAAC acceleration are not extensively documented, the principles of catalyst and substrate modification provide a strong basis for its potential contribution through analogous structures.
The fluorosulfonyl group (-SO₂F) is a powerful electrophile and its presence on a molecule participating in a CuAAC reaction can influence the electronic environment of the reaction center. In the context of analogous acetic acid derivatives, the electronic properties of substituents on the aromatic ring can impact the reactivity of the azide (B81097) or alkyne functionality. For instance, electron-withdrawing groups can modulate the pKa of a terminal alkyne, potentially influencing the rate of copper acetylide formation, a key step in the CuAAC catalytic cycle.
Furthermore, the phenoxyacetic acid scaffold allows for the strategic placement of the fluorosulfonyl group in proximity to a reactive azide or alkyne. This can lead to intramolecular interactions or alterations in the local concentration of reactants, which may contribute to an accelerated reaction rate. Research on other fluorinated organic azides has shown that they can undergo CuAAC with high selectivity, highlighting the compatibility of fluorine-containing moieties with this type of chemistry. nih.gov
| Parameter | Observation with Analogous Systems | Potential Implication for this compound derivatives |
| Electronic Effects | Electron-withdrawing groups on aromatic rings can influence alkyne acidity. | The fluorosulfonyl group may enhance the rate of copper acetylide formation. |
| Intramolecular Effects | Proximity of reactive groups can lead to rate enhancements. | Strategic placement of the fluorosulfonyl group could facilitate intramolecular catalysis. |
| Fluorine Compatibility | Fluorinated azides are effective in CuAAC reactions. nih.gov | The fluorosulfonyl group is not expected to interfere with the fundamental click reaction mechanism. |
Potential in Strain-Promoted Click Chemistry Applications
Strain-promoted azide-alkyne cycloaddition (SPAAC) has gained prominence as a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. researchgate.net This reaction relies on the high reactivity of strained cyclooctynes. magtech.com.cn While direct applications of this compound in SPAAC are not widely reported, the properties of the fluorosulfonyl group suggest potential utility in this area.
The reactivity in SPAAC is heavily dependent on the electronic properties of both the azide and the strained alkyne. rsc.org The introduction of a strong electron-withdrawing group like fluorosulfonyl onto an azide-containing derivative of 2-phenoxyacetic acid could potentially enhance its reactivity towards strained alkynes. This is because electron-withdrawing substituents can lower the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [3+2] cycloaddition.
Moreover, the development of novel strained alkynes is a key area of research in SPAAC. While not a strained alkyne itself, the this compound scaffold could be incorporated into the design of new cyclooctyne-based reagents. The fluorosulfonyl group could serve as a reactive handle for further functionalization or as a tool to modulate the stability and reactivity of the strained ring system. The stability of related strained alkynes under acidic conditions has been a subject of study, indicating the potential for incorporating acid-labile or stable linkers in conjunction with such reactive moieties. mdpi.com
| Feature of this compound | Potential Application in SPAAC | Supporting Rationale |
| Electron-withdrawing fluorosulfonyl group | Enhancement of azide reactivity. | Lowering the LUMO energy of the azide, a key factor in SPAAC kinetics. rsc.org |
| Versatile chemical scaffold | Incorporation into novel strained alkyne designs. | The phenoxyacetic acid backbone allows for diverse synthetic modifications. |
| Reactive -SO₂F handle | Post-cycloaddition functionalization. | Enables the introduction of other functionalities after the SPAAC reaction. |
Utilization as Linkers and Building Blocks in Solid-Phase Synthesis
Solid-phase synthesis (SPS) is a cornerstone of modern chemistry, enabling the efficient construction of peptides, oligonucleotides, and other complex molecules. nih.govnih.gov Linkers, which connect the growing molecule to the solid support, are critical components of this methodology. The properties of the linker dictate the conditions under which the final product can be cleaved from the resin.
Analogous compounds to this compound, such as 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, have been successfully employed as linkers in solid-phase synthesis. nih.gov These phenoxyacetic acid-based linkers offer several advantages. The ether linkage provides stability under a range of reaction conditions, while the aromatic ring can be functionalized to tune the cleavage properties. For example, the presence of a fluorine atom in an analogous linker allowed for monitoring of the synthesis by ¹⁹F NMR spectroscopy. nih.gov
The carboxylic acid functionality of this compound allows for its attachment to an amino-functionalized solid support. The fluorosulfonyl group, being a reactive electrophile, can serve as a "safety-catch" linker. In this strategy, the linker is stable under the conditions of chain elongation but can be activated at the end of the synthesis by a specific chemical transformation that targets the fluorosulfonyl group, leading to cleavage of the product from the support. Sulfonamide-based safety-catch linkers have been developed for solid-phase synthesis, demonstrating the feasibility of this approach.
Furthermore, the phenoxyacetic acid structure can be used as a building block itself, incorporated within the sequence of a synthetic molecule to introduce specific functionalities or to act as a spacer.
| Linker/Building Block Application | Relevant Features of this compound and Analogs | Reference/Rationale |
| Trifunctional Linker | Carboxylic acid for resin attachment, phenoxy group for stability, and fluorosulfonyl group for post-synthesis modification or cleavage. | The trifunctional nature allows for diverse applications in complex synthesis. |
| Safety-Catch Linker | The reactive fluorosulfonyl group can be selectively targeted for cleavage. | Based on the principle of sulfonamide-based safety-catch linkers. |
| NMR-Monitored Synthesis | The presence of fluorine allows for reaction monitoring using ¹⁹F NMR. | Demonstrated with analogous fluoro-substituted phenoxyacetic acid linkers. nih.gov |
| Spacer/Building Block | The rigid aromatic and flexible acetic acid components provide defined spatial properties. | Can be incorporated into peptides or other polymers to control conformation. |
Precursor and Intermediate in the Synthesis of Complex Molecular Scaffolds and Derivatives
The chemical reactivity of this compound makes it a valuable precursor and intermediate in the synthesis of a wide array of complex molecular scaffolds and their derivatives. The presence of both a carboxylic acid and a highly reactive fluorosulfonyl group on a stable aromatic platform allows for a variety of chemical transformations.
The carboxylic acid moiety can be readily converted into esters, amides, and other acid derivatives, providing a handle for attaching this building block to other molecules. This is a common strategy in the synthesis of bioactive peptides and other complex natural products. researchgate.net
The fluorosulfonyl group is a particularly versatile functional group. It can undergo nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is central to the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform. The synthesis of saturated heterocyclic aminosulfonyl fluorides has been reported as a route to novel scaffolds for the protecting-group-free synthesis of sulfonamides. researchgate.net This highlights the potential of fluorosulfonyl-containing precursors in generating diverse libraries of compounds for drug discovery and other applications.
The combination of these two reactive sites allows for the construction of complex, multifunctional molecules. For example, the carboxylic acid could be used to anchor the molecule to a larger scaffold, while the fluorosulfonyl group is reacted to introduce a specific pharmacophore or a probe for biological studies. The synthesis of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors demonstrates the utility of this general scaffold in medicinal chemistry. nih.gov
| Reaction Type | Functional Group Involved | Resulting Structure/Application |
| Esterification/Amidation | Carboxylic Acid | Formation of esters and amides for further functionalization or as part of a larger molecule. |
| Nucleophilic Substitution | Fluorosulfonyl Group | Synthesis of sulfonamides, sulfonate esters, and thioesters, key linkages in many bioactive molecules. |
| SuFEx Chemistry | Fluorosulfonyl Group | A powerful tool for creating diverse and stable molecular connections. |
| Bifunctional Derivatization | Both groups | Construction of complex molecules with multiple functionalities for applications in materials science and medicinal chemistry. |
Structure Activity Relationship Sar Methodologies for 2 4 Fluorosulfonyl Phenoxy Acetic Acid Analogues
Methodological Frameworks for SAR Elucidation in Phenoxyacetic Acid Derivatives
The investigation of SAR in phenoxyacetic acid derivatives is typically built upon a multi-faceted framework that integrates chemical synthesis with biological and computational evaluation. The process begins with a lead compound, which can be modified in a systematic manner to probe the importance of its various structural components.
Key methodological steps include:
Analogue Synthesis : A primary strategy involves the synthesis of a series of analogues where specific parts of the molecule are altered. For phenoxyacetic acid derivatives, this includes modifications to the phenoxy ring, the acetic acid side chain, and any linking atoms or groups. nih.gov For example, new compounds can be generated by introducing different small substituents to the benzene (B151609) ring, altering the ether linker, or replacing the ether oxygen with other atoms like sulfur or selenium. nih.gov
Biological Assays : The synthesized analogues are subjected to in vitro biological assays to quantify their activity. nih.gov This could involve measuring their ability to inhibit a specific enzyme, bind to a receptor, or elicit a cellular response. For instance, studies have evaluated phenoxyacetic acid derivatives for their potential as selective COX-2 inhibitors or as antisickling agents. nih.govnih.gov
Analysis of Physicochemical Properties : The potencies derived from biological assays are correlated with the physicochemical properties of the analogues. Key properties often examined include hydrophobicity (π), electronic effects (σ), and steric parameters like molar refraction (MR). nih.gov
Computational and Molecular Modeling : Techniques such as molecular docking are used to visualize how these compounds might bind to a biological target, such as a protein's active site. nih.gov This allows researchers to form hypotheses about key interactions, like hydrogen bonds or hydrophobic contacts, that are crucial for activity. nih.gov Analyzing the binding mode of a known modulator can inform the design of new analogues with potentially improved interactions. nih.gov
Impact of Fluorosulfonyl Moiety and Other Substituents on Molecular Reactivity and Interaction Profiles
The substituents on the phenoxyacetic acid scaffold, particularly the fluorosulfonyl group, play a decisive role in defining the molecule's reactivity and how it interacts with biological targets.
The fluorosulfonyl (-SO₂F) group is of significant interest in medicinal chemistry and chemical biology. It is considered a "privileged covalent warhead." nih.gov Unlike many reactive groups, it possesses a favorable balance of stability in aqueous environments and the ability to react with specific nucleophilic amino acid residues within proteins. nih.gov The strong sulfur-fluorine bond makes sulfonyl fluorides generally resistant to hydrolysis, a desirable trait for chemical probes and potential therapeutics. nih.gov
The reactivity of the sulfonyl fluoride (B91410) can be directed toward several amino acid residues, including serine, tyrosine, lysine (B10760008), cysteine, and histidine, depending on the specific context of the protein's binding site. nih.gov This reactivity allows the compound to form a stable, covalent bond with its target protein, leading to durable and often irreversible inhibition. The electrophilicity of the sulfur atom in the aryl sulfonyl fluoride can be modulated by other substituents on the aromatic ring; electron-withdrawing groups tend to increase its reactivity. nih.gov
Other substituents also have a profound impact on the interaction profile of phenoxyacetic acid analogues. SAR studies have revealed several key trends:
Halogenation and Hydrophobic Groups : The introduction of halogens or other hydrophobic groups onto the aromatic ring can be crucial for improving compound activity. nih.gov These groups can engage in favorable hydrophobic interactions within the target's binding pocket. nih.gov
Linker Atom : The ether oxygen atom in the phenoxyacetic acid structure is a point for modification. In studies on 1,3,5-triazine (B166579) derivatives, replacing the oxygen with sulfur or selenium was found to be beneficial for increasing affinity and antagonist action at the 5-HT₆ receptor. nih.gov
Sulfonyl Moiety : In contrast to the reactive sulfonyl fluoride, the introduction of a non-fluorinated sulfonyl (SO₂) group as a linker was observed to cause a drastic decrease in affinity in a specific series of 5-HT₆ receptor ligands. nih.gov This highlights the unique and distinct chemical nature of the sulfonyl fluoride compared to other sulfur-based functional groups.
The following table summarizes the observed impact of various functional groups on the properties of phenoxyacetic acid analogues based on findings in the literature.
| Functional Group/Modification | Location | Observed Impact | Reference |
| Fluorosulfonyl (-SO₂F) | Aromatic Ring | Acts as a covalent warhead; reacts with nucleophilic amino acids (Ser, Tyr, Lys); generally stable in aqueous solution. | nih.gov |
| Halogenation (e.g., -Cl, -Br) | Aromatic Ring | Can be crucial for improving activity, likely through enhanced hydrophobic interactions. | nih.gov |
| Hydrophobic Groups (e.g., -CH₃) | Aromatic Ring | Can maintain or improve activity by fitting into hydrophobic pockets of the target protein. | nih.gov |
| Sulfur (Thioether Linker) | Replaces Ether Oxygen | Found to be beneficial for increasing affinity and antagonistic action in a specific ligand series. | nih.gov |
| Selenium (Selenoether Linker) | Replaces Ether Oxygen | Also found to be beneficial for increasing affinity in the same ligand series. | nih.gov |
| Sulfonyl (-SO₂- Linker) | Replaces Ether Oxygen | Caused a drastic decrease in affinity in the same ligand series. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (Theoretical Foundations)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and mathematical approach to formalize the connection between a molecule's structure and its biological activity. frontiersin.org The fundamental premise of QSAR is that the structural properties of a chemical compound determine its activity, and this relationship can be described by a mathematical equation. frontiersin.orgmdpi.com
The theoretical foundation of QSAR involves several key components:
Molecular Descriptors : The first step is to characterize the chemical structures using numerical values known as molecular descriptors. These descriptors quantify various physicochemical properties of the molecules. mdpi.com
Model Development : A mathematical model is then constructed to correlate these descriptors (the independent variables) with the observed biological activity (the dependent variable). nih.gov This is often achieved using statistical methods and machine learning algorithms, such as multiple linear regression, k-nearest neighbors (KNN), or gradient boosting. nih.gov
Model Validation : The predictive power of the QSAR model must be rigorously validated. A common technique is leave-one-out cross-validation, which assesses the model's reliability and robustness. mdpi.com
For phenoxyacetic acid derivatives, QSAR studies have been employed to predict various biological properties. mdpi.com These models have shown that properties like lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are key determinants of biological efficacy. mdpi.com In other studies on phenoxyacetic acids as antisickling agents, QSAR equations were developed using hydrophobic (π), electronic (σ), and molar refraction (MR) parameters, showing positive correlations between potency and the π and σ values of substituents. nih.gov
The goal of a QSAR model is to create a reliable predictive tool that can estimate the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. nih.gov
Below is a table of common molecular descriptors used in QSAR studies of phenoxyacetic acid derivatives and related compounds.
| Descriptor Type | Specific Descriptor | Property Represented | Reference |
| Hydrophobic | π (pi constant) | Contribution of a substituent to the lipophilicity of the molecule. | nih.gov |
| Electronic | σ (sigma constant) | The electron-donating or electron-withdrawing effect of a substituent. | nih.gov |
| Steric | MR (Molar Refraction) | The volume occupied by an atom or a group of atoms (a measure of steric bulk). | nih.gov |
| Topological | Sum of H-bond donors/acceptors | The capacity of the molecule to participate in hydrogen bonding. | mdpi.com |
| Quantum Chemical | Polarizability | The ease with which the electron cloud of a molecule can be distorted by an electric field. | mdpi.com |
Rational Design Principles for Modifying Chemical Functionality
Rational design is a strategic approach to creating new molecules with desired properties, guided by an understanding of SAR and the three-dimensional structure of the biological target. It contrasts with random screening by using structural information to make targeted modifications.
Key principles for rationally modifying the chemical functionality of phenoxyacetic acid analogues include:
Structure-Based Design : When the 3D structure of the target protein is known, molecular docking can be used to predict how a ligand binds. nih.gov This allows for the design of modifications that enhance favorable interactions (e.g., adding a group to form a new hydrogen bond) or remove unfavorable ones. For example, analyzing the binding mode of a known modulator within a protein's hydrophobic pocket can inspire the substitution of that region with other hydrophobic groups to improve activity. nih.gov
Pharmacophore Assessment : A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. By identifying the key pharmacophoric elements of a lead compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers), new molecules can be designed that retain this essential arrangement while having a different chemical scaffold. nih.gov
Lead Modification : This involves making discrete changes to a known active compound (the "lead"). As seen with phenoxyacetic acid derivatives, this can involve exploring different substituents on the aromatic ring, changing the length or nature of a linker, or replacing core atoms to fine-tune properties like affinity, selectivity, and metabolic stability. nih.govnih.gov
Bioisosteric Replacement : This principle involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere). The goal is to improve the compound's properties without drastically altering its binding mode. For instance, replacing an ether oxygen with a thioether (-S-) is a common bioisosteric replacement that can impact lipophilicity and metabolic stability. nih.gov
By applying these principles, chemists can move beyond trial-and-error and systematically engineer molecules like 2-[4-(fluorosulfonyl)phenoxy]acetic acid to achieve a specific functional outcome.
Emerging Research Directions and Future Perspectives in the Study of 2 4 Fluorosulfonyl Phenoxy Acetic Acid
Innovations in Green and Sustainable Synthetic Routes
The traditional synthesis of aryl sulfonyl fluorides often involves harsh reagents like sulfuryl fluoride (B91410) (SO₂F₂) gas or potassium bifluoride (KHF₂), which are toxic and difficult to handle. sciencedaily.comacs.org These methods also can be corrosive to standard laboratory glassware. acs.org Recognizing the environmental and safety concerns, a significant research thrust is the development of greener and more sustainable synthetic pathways.
Recent advancements have focused on replacing hazardous reagents with safer alternatives. For instance, methods using potassium fluoride (KF) as the sole fluorine source are being developed. acs.org One such protocol involves the use of stable substrates like disulfides or thiols, with KF and a green oxidant like NaOCl·5H₂O. acs.org Another innovative approach involves the reaction of thiols or disulfides with SHC5® and KF, which produces only non-toxic salts as by-products, minimizing environmental impact. sciencedaily.com These methods are often simpler, more cost-effective, and scalable. sciencedaily.com
Furthermore, the development of one-pot syntheses and the use of environmentally benign solvents are key aspects of greening the production of compounds like 2-[4-(fluorosulfonyl)phenoxy]acetic acid. The synthesis of phenoxyacetic acid itself can be achieved through methods that utilize recyclable catalysts and aqueous reaction media. chemicalbook.comrsc.org The integration of these greener steps for both the fluorosulfonyl and phenoxyacetic acid moieties will be crucial for the sustainable production of the target molecule.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aryl Sulfonyl Fluorides
| Feature | Traditional Methods | Emerging Green Methods |
| Fluorinating Agent | KHF₂, SO₂F₂ (toxic, corrosive) sciencedaily.comacs.org | KF (less hazardous) acs.org |
| Starting Materials | Sulfonyl chlorides (often unstable) acs.org | Thiols, disulfides (more stable) sciencedaily.comacs.org |
| By-products | Often toxic and corrosive | Non-toxic salts (e.g., NaCl, KCl) sciencedaily.com |
| Solvents | Often chlorinated or other hazardous organic solvents | Water, recyclable organic solvents chemicalbook.comrsc.org |
| Process | Multi-step, requiring isolation of intermediates | One-pot or streamlined processes acs.org |
Expansion of Applications in Advanced Chemical Biology Tools and Methodologies
The fluorosulfonyl group is a "privileged warhead" in chemical biology due to its desirable balance of aqueous stability and reactivity towards several nucleophilic amino acid residues. rsc.orgnih.gov Unlike more common electrophiles that primarily target cysteine, sulfonyl fluorides can react with a broader range of residues including tyrosine, lysine (B10760008), histidine, serine, and threonine. rsc.orgjenabioscience.com This multi-targeting capability significantly expands the portion of the proteome that can be investigated. enamine.net
The this compound molecule is an ideal scaffold for creating advanced chemical biology probes. The fluorosulfonyl group can act as a covalent binder to proteins, while the phenoxyacetic acid handle can be functionalized, for instance, with reporter tags (like fluorophores or biotin) or linked to other molecules to create bifunctional probes.
Future research will likely focus on designing probes based on this scaffold for:
Target Identification and Validation: Using these probes in chemoproteomic workflows to identify novel protein targets in complex biological systems like cell lysates or living cells. researchgate.netnih.gov
Covalent Inhibitor Development: The ability to covalently modify active site or allosteric residues can lead to inhibitors with enhanced potency and prolonged duration of action. rsc.org
Mapping Protein-Protein Interactions: Designing crosslinking agents to capture and identify interacting protein partners. nih.gov
The selectivity of the fluorosulfonyl group for specific amino acid residues is often context-dependent, influenced by the local protein microenvironment. nih.gov This property can be exploited to develop highly selective probes for specific protein families, such as kinases or glutathione (B108866) transferases. nih.govacs.org
Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes and Their Significance
| Targeted Amino Acid | Significance in Chemical Biology |
| Tyrosine | Often found in enzyme active sites and signaling proteins; targeting Tyr can modulate protein function. nih.gov |
| Lysine | Abundant on protein surfaces; involved in protein-protein interactions and post-translational modifications. enamine.net |
| Histidine | Frequently located in catalytic sites of enzymes; its modification can lead to potent enzyme inhibition. nih.govnih.gov |
| Serine | A key nucleophile in the active sites of serine proteases and hydrolases. jenabioscience.com |
| Threonine | Similar to serine, can act as a nucleophile in enzyme active sites. jenabioscience.com |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design
The vastness of chemical space presents a significant challenge in designing new molecules with desired properties. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the discovery process.
For compounds like this compound, AI and ML can be applied in several ways:
Predicting Reaction Outcomes: ML models can be trained on high-throughput experimentation data to predict the optimal reaction conditions (e.g., reagents, catalysts, solvents) for synthesizing derivatives of the parent molecule, saving time and resources. princeton.eduresearchgate.netnih.govucla.edu
Designing Novel Derivatives: Generative AI models can design new molecules based on the this compound scaffold with predicted improvements in properties such as binding affinity for a specific protein target, selectivity, or metabolic stability.
Predicting Reactivity and Selectivity: Computational models can predict the reactivity of the fluorosulfonyl group in different chemical and biological environments, guiding the design of more selective covalent probes. nih.gov
A study on the deoxyfluorination of alcohols using sulfonyl fluorides demonstrated that ML algorithms could successfully map the complex reaction landscape and predict high-yielding conditions for new substrates. princeton.edunih.govacs.org This approach, if applied to the synthesis and modification of this compound, could significantly streamline the development of new chemical tools and therapeutic candidates.
Table 3: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Input Data | Predicted Output |
| Reaction Optimization | Substrate structure, reagents, catalysts, solvents, temperature, reaction time researchgate.netucla.edu | Reaction yield, product distribution princeton.edunih.gov |
| De Novo Drug Design | Target protein structure, desired properties (e.g., potency, selectivity) | Novel chemical structures with high predicted activity |
| Reactivity Prediction | Molecular structure, protein binding pocket environment (pKa, solvent accessibility) nih.gov | Likelihood of covalent bond formation with specific amino acid residues |
Exploration of Novel Reactivity Patterns of the Fluorosulfonyl Group in Complex Chemical Environments
The fluorosulfonyl group is often described as a "sleeping beauty" due to its remarkable stability combined with its ability to be "awakened" to react under specific conditions. nih.gov While its reactivity with nucleophilic amino acid residues is well-documented, there is still much to explore regarding its behavior in more complex chemical environments.
One of the most significant areas of ongoing research is the use of sulfonyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sciencedaily.com This set of reactions allows for the efficient and reliable formation of S-O, S-N, and S-C bonds, enabling the rapid assembly of complex molecules. nih.govorganic-chemistry.org The this compound molecule is an ideal building block for SuFEx reactions, allowing for its conjugation to a wide array of other molecules.
Future research directions will likely involve:
Investigating Competing Reaction Pathways: In molecules containing multiple electrophilic sites, such as certain derivatives of this compound, the fluorosulfonyl group can also act as a Michael acceptor. nih.gov Understanding the factors that govern the chemoselectivity between SuFEx-type reactions and Michael additions is crucial for controlling reaction outcomes.
Developing Novel Catalytic Systems: The discovery of new catalysts could "awaken" the fluorosulfonyl group to participate in previously unknown transformations, expanding its synthetic utility.
Studying Reactivity in Complex Biological Milieus: Exploring the reactivity of the fluorosulfonyl group in the presence of a multitude of potential biological nucleophiles beyond proteins, such as nucleic acids and carbohydrates, could uncover new applications in chemical biology. rsc.org
The unique electronic properties of the phenoxyacetic acid moiety may also influence the reactivity of the fluorosulfonyl group, potentially leading to novel reactivity patterns that are yet to be discovered.
Table 4: Reactivity Modes of the Fluorosulfonyl Group
| Reactivity Mode | Description | Application |
| Covalent Modification of Proteins | Acts as an electrophile, reacting with nucleophilic amino acid side chains. jenabioscience.comenamine.net | Chemical biology probes, covalent inhibitors. rsc.orgnih.gov |
| Sulfur(VI) Fluoride Exchange (SuFEx) | A "click chemistry" reaction for forming stable linkages with other molecules. sciencedaily.com | Modular synthesis, bioconjugation, materials science. organic-chemistry.org |
| Michael Acceptor | The double bond in β-arylethenesulfonyl fluorides can undergo Michael addition. nih.gov | Synthesis of complex organic molecules. |
| Deoxyfluorination Reagent | Can be used to convert alcohols to fluorides. princeton.eduprinceton.edu | Synthesis of fluorinated organic compounds. |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2-[4-(fluorosulfonyl)phenoxy]acetic acid?
- Methodology:
- Step 1: Prepare the precursor 4-(fluorosulfonyl)phenol via sulfonation of phenol derivatives using sulfur trioxide in anhydrous conditions, followed by fluorination with KF .
- Step 2: Couple the phenol intermediate with chloroacetic acid under alkaline conditions (e.g., NaOH in ethanol) to form the phenoxyacetic acid backbone. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Step 3: Purify via recrystallization (ethanol/water) and confirm structure via H NMR (DMSO-, δ 4.8 ppm for –CHCOOH) and FTIR (1720 cm for carbonyl) .
Q. How should researchers handle safety concerns during synthesis?
- Safety Protocols:
- Use PPE (gloves, goggles, lab coat) due to corrosive intermediates (e.g., fluorosulfonyl groups).
- Work in a fume hood to avoid inhalation of volatile byproducts (e.g., SO or HF).
- Store the compound in sealed containers at 2–8°C to prevent hydrolysis .
Q. What characterization techniques validate the compound’s purity?
- Analytical Workflow:
- Purity: HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient, UV detection at 254 nm) to confirm >98% purity .
- Structural Confirmation: High-resolution mass spectrometry (HRMS) for molecular ion ([M-H] expected ~272.02 m/z) and F NMR (δ -60 to -70 ppm for fluorosulfonyl group) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., H NMR splitting patterns) be resolved?
- Troubleshooting Approach:
- Variable Temperature NMR: Assess dynamic effects (e.g., rotational barriers in fluorosulfonyl groups) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC): Resolve overlapping signals from aromatic protons and confirm coupling constants .
- Computational Modeling: Compare experimental H shifts with DFT-predicted values (e.g., Gaussian 16, B3LYP/6-31G*) to identify conformational isomers .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Optimization Techniques:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution efficiency .
- Catalyst Use: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate phenoxide formation .
- Scale-Up Adjustments: Maintain stoichiometric excess (1.2 eq) of chloroacetic acid and monitor pH (9–10) to minimize side-product formation .
Q. How does the fluorosulfonyl group influence biological activity compared to other substituents?
- Comparative Analysis:
- Activity Profiling: Test against kinase inhibitors (e.g., ROCK) using in vitro assays (IC measurements) and compare with analogs (e.g., 4-chloro or trifluoromethoxy derivatives) .
- SAR Studies: The fluorosulfonyl group’s strong electron-withdrawing nature may enhance binding to ATP pockets in kinases, as seen in structurally similar chromen-4-one derivatives .
Q. What computational methods predict metabolic pathways for this compound?
- In Silico Tools:
- Metabolism Prediction: Use SwissADME to identify likely Phase I/II metabolism sites (e.g., hydrolysis of the acetic acid moiety) .
- Docking Simulations: AutoDock Vina to model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) based on pharmacophore similarity to 4-fluorophenylacetic acid derivatives .
Data Contradiction & Mechanistic Questions
Q. How to address discrepancies in reported biological activity across studies?
- Resolution Strategies:
- Batch Consistency: Verify compound purity and storage conditions (e.g., degradation in aqueous solutions) via stability studies (HPLC at t = 0, 24, 48 hrs) .
- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and control for fluorosulfonyl hydrolysis products using LC-MS .
Q. What mechanistic insights explain its role as a kinase inhibitor?
- Mechanistic Probes:
- Kinase Binding Assays: Use fluorescent ATP analogs (e.g., ADP-Glo™) to quantify competitive inhibition .
- X-ray Crystallography: Resolve co-crystal structures with ROCK2 to identify H-bonding with fluorosulfonyl oxygen and hydrophobic interactions with phenyl rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
